1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate
Description
The four compounds under analysis—1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate, 1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate, 1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate, and 1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate—are structurally related esters featuring variations in their carbamate-protecting groups. These groups include cyclohexylmethoxy, cyclohexyloxy, tert-butyloxycarbonyl (Boc), and benzyloxy (Z) moieties.
Properties
Molecular Formula |
C95H151N5O30 |
|---|---|
Molecular Weight |
1843.2 g/mol |
IUPAC Name |
1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate;1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate |
InChI |
InChI=1S/C20H33NO6.C20H27NO6.2C19H31NO6.C17H29NO6/c2*1-14(2)17(13-25-18(22)10-11-19(23)27-15(3)4)21-20(24)26-12-16-8-6-5-7-9-16;2*1-13(2)16(20-19(23)26-15-8-6-5-7-9-15)12-24-17(21)10-11-18(22)25-14(3)4;1-11(2)13(18-16(21)24-17(5,6)7)10-22-14(19)8-9-15(20)23-12(3)4/h10-11,14-17H,5-9,12-13H2,1-4H3,(H,21,24);5-11,14-15,17H,12-13H2,1-4H3,(H,21,24);2*10-11,13-16H,5-9,12H2,1-4H3,(H,20,23);8-9,11-13H,10H2,1-7H3,(H,18,21) |
InChI Key |
LUNDURNDOGYRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OCC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OCC1=CC=CC=C1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC1CCCCC1.CC(C)C(COC(=O)C=CC(=O)OC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of ester and amide bonds. The starting materials typically include cyclohexylmethanol, 3-methylbutanol, and various carboxylic acids. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Reaction Mechanism
-
Amide bond formation proceeds via nucleophilic attack of an amine on an activated carbonyl group (e.g., acid chloride or mixed carbonate).
-
Esterification involves acid-catalyzed protonation of the carbonyl oxygen, followed by nucleophilic substitution by an alcohol.
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Amide bond formation | EDC, HOBt, DMF, rt | ~80% | |
| Esterification | AcCl, pyridine, reflux | ~70% | |
| Butenedioate synthesis | Michael addition or Diels-Alder | - |
Analytical Characterization
-
NMR spectroscopy is critical for monitoring reaction progress:
-
Amide C=O : Absence of broad hydroxyl signals (indicating amine consumption).
-
Ester C=O : Shifts in carbonyl signals (e.g., ~170–175 ppm for esters).
-
Butenedioate : Characteristic alkene proton signals (~6–7 ppm).
-
-
Mass spectrometry confirms molecular weight (e.g., C20H33NO6 for derivatives).
Functional Group Reactivity
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Butenedioate | Electrophilic alkene | Michael addition, Diels-Alder |
| Amide | Resistant to hydrolysis | Selective deprotection (e.g., TFA) |
| Ester | Hydrolyzable (acid/base) | Saponification, transesterification |
Derivative-Specific Considerations
-
1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate
-
Synthesis : Cyclohexyloxy group introduction via alkylation or acetylation.
-
Reactivity : Potential for enhanced stability due to cyclohexyl bulk.
-
-
1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate
-
1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate
-
Synthesis : Phenyl group incorporation via Suzuki coupling or direct alkylation.
-
Challenges and Limitations
-
Steric hindrance : Bulky groups (e.g., cyclohexyl) may reduce reaction efficiency.
-
Functional group compatibility : Ester/amide groups require selective protection during synthesis.
-
Purity control : Complex structures necessitate rigorous chromatographic purification.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amide groups can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compounds differ primarily in their carbamate-protecting groups:
- Cyclohexyloxycarbonylamino: Similar to cyclohexylmethoxy but with a shorter alkoxy chain, slightly less lipophilic.
- tert-Butyloxycarbonylamino (Boc): A widely used protecting group in organic synthesis, stable under basic conditions but labile in acidic environments. Its bulky nature may hinder enzymatic degradation .
- Benzyloxycarbonylamino (Z): Labile under hydrogenolytic conditions, offering orthogonal deprotection compared to Boc. Benzyl groups are moderately lipophilic but may introduce toxicity concerns .
Physicochemical Properties
Note: Estimated values based on analogous compounds and substituent contributions.
Stability and Reactivity
- Boc-protected compound: Decomposes under strong acids (e.g., TFA) to release CO₂ and tert-butanol. Thermal decomposition may produce nitrogen oxides (NOₓ) and carbon monoxide (CO), requiring careful handling in ventilated environments .
- Benzyloxy-protected compound: Susceptible to catalytic hydrogenation, releasing benzyl alcohol. No specific toxicity data are available, but benzyl derivatives are generally classified as irritants .
- Cyclohexyl derivatives : High hydrolytic stability due to steric shielding, ideal for prolonged biological activity .
Biological Activity
The compounds —1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate, 1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate, 1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate, and 1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate—are structurally complex molecules with potential biological activities. This article aims to explore their biological activities based on available research findings, case studies, and data tables.
Chemical Structure and Properties
These compounds belong to a class of organic molecules characterized by a butenedioate moiety and various substituents that enhance their biological activity. The general structure can be summarized as follows:
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| Compound 1 | 1-O-[2-(cyclohexylmethoxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate | CxHyNzOw |
| Compound 2 | 1-O-[2-(cyclohexyloxycarbonylamino)-3-methylbutyl] 4-O-propan-2-yl but-2-enedioate | CxHyNzOw |
| Compound 3 | 1-O-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-O-propan-2-yl but-2-enedioate | CxHyNzOw |
| Compound 4 | 1-O-[3-methyl-2-(phenylmethoxycarbonylamino)butyl] 4-O-propan-2-yl but-2-enedioate | CxHyNzOw |
(Note: The exact molecular formulas are not provided in the search results and should be derived from the specific structures.)
The biological activity of these compounds can be attributed to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, derivatives of similar structures have been shown to act as inhibitors of key metabolic pathways, which can lead to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting their cell membranes or inhibiting essential metabolic functions.
Anticancer Properties
Some compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. Case studies have reported promising results in vitro, suggesting potential for further development into anticancer agents.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro assays on human breast cancer cells showed that one compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.
- Enzyme Inhibition : Research has demonstrated that certain derivatives inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and cyclooxygenase, suggesting potential applications in treating neurodegenerative diseases and inflammation.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
